1-[1-[(1-Ethylpyrazol-4-yl)methyl]piperidin-3-yl]-4-(2-methylphenyl)piperazine
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Overview
Description
1-[1-[(1-Ethylpyrazol-4-yl)methyl]piperidin-3-yl]-4-(2-methylphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[(1-Ethylpyrazol-4-yl)methyl]piperidin-3-yl]-4-(2-methylphenyl)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the core piperazine structure, followed by the introduction of the ethylpyrazol and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[1-[(1-Ethylpyrazol-4-yl)methyl]piperidin-3-yl]-4-(2-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and amines, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Scientific Research Applications
1-[1-[(1-Ethylpyrazol-4-yl)methyl]piperidin-3-yl]-4-(2-methylphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-[(1-Ethylpyrazol-4-yl)methyl]piperidin-3-yl]-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
- **1-[1-(1-Methylpyrazol-4-yl)methyl]piperidin-3-yl]-4-(2-methylphenyl)piperazine
- **1-[1-(1-Propylpyrazol-4-yl)methyl]piperidin-3-yl]-4-(2-methylphenyl)piperazine
Uniqueness
1-[1-[(1-Ethylpyrazol-4-yl)methyl]piperidin-3-yl]-4-(2-methylphenyl)piperazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group on the pyrazole ring and the methyl group on the phenyl ring can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
1-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-3-yl]-4-(2-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5/c1-3-27-17-20(15-23-27)16-24-10-6-8-21(18-24)25-11-13-26(14-12-25)22-9-5-4-7-19(22)2/h4-5,7,9,15,17,21H,3,6,8,10-14,16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIJDMRSCCHCBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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